molecular formula C20H27N3O6 B13771601 Barbituric acid, 5-ethyl-1-(2-hydroxy-3-isobutoxypropyl)-5-phenyl-, carbamate (ester) CAS No. 64038-11-5

Barbituric acid, 5-ethyl-1-(2-hydroxy-3-isobutoxypropyl)-5-phenyl-, carbamate (ester)

Cat. No.: B13771601
CAS No.: 64038-11-5
M. Wt: 405.4 g/mol
InChI Key: SFZKMHDKOKGUPG-UHFFFAOYSA-N
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Description

Barbituric acid derivatives are a class of heterocyclic compounds with a pyrimidine-2,4,6-trione core, historically recognized for their sedative and anesthetic properties . The compound 5-ethyl-1-(2-hydroxy-3-isobutoxypropyl)-5-phenyl-, carbamate (ester) is a structurally complex derivative characterized by:

  • 5-Ethyl and 5-phenyl substituents at the pyrimidine ring, enhancing lipophilicity and steric bulk .
  • A carbamate ester moiety at the 1-position, introduced via a 2-hydroxy-3-isobutoxypropyl chain. This functional group may improve metabolic stability compared to traditional ester linkages .

However, its specific biological and chemical properties remain understudied compared to classical barbiturates like phenobarbital or butalbital .

Properties

CAS No.

64038-11-5

Molecular Formula

C20H27N3O6

Molecular Weight

405.4 g/mol

IUPAC Name

[1-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)-3-(2-methylpropoxy)propan-2-yl] carbamate

InChI

InChI=1S/C20H27N3O6/c1-4-20(14-8-6-5-7-9-14)16(24)22-19(27)23(17(20)25)10-15(29-18(21)26)12-28-11-13(2)3/h5-9,13,15H,4,10-12H2,1-3H3,(H2,21,26)(H,22,24,27)

InChI Key

SFZKMHDKOKGUPG-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=O)N(C1=O)CC(COCC(C)C)OC(=O)N)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Preparation of 5-ethyl-5-phenyl Barbituric Acid (Luminal)

The foundational step is synthesizing 5-ethyl-5-phenyl barbituric acid, also known as luminal, which serves as the core scaffold for further modifications.

Method Summary:

  • Reagents: Sodium methylate in methanol, ethyl acetate, diethyl α-ethyl-α-phenylmalonate, and urea.
  • Process:
    • Sodium methylate solution (29–31% w/w) in methanol is heated with ethyl acetate to reflux (~85–87°C) to neutralize free alkali.
    • Diethyl α-ethyl-α-phenylmalonate is added, followed by urea.
    • The reaction mixture undergoes intensified distillation to remove ethanol, controlling the temperature between 85–110°C.
    • After cooling, water is added, and the mixture is acidified with hydrochloric acid to pH 3–4 to precipitate the crude barbituric acid.
    • The crude product is filtered, washed, dried, and then recrystallized from aqueous ethanol with activated carbon treatment for decolorization.

Advantages:

  • Mild reaction conditions.
  • Stable process with easy control.
  • High yield and purity.
  • Reduced generation of waste (wastewater, gas, and residues).
  • Suitable for industrial scale-up.

Representative Data from Industrial Scale Synthesis:

Step Reagents (kg) Conditions Yield (kg) Notes
A Sodium methylate (29-31%), ethyl acetate, urea, α-ethyl-α-phenyl ethyl malonate Reflux at 85–110°C, distillation recovery ~210 Crude luminal obtained
B Crude product, ethanol, water, activated carbon Reflux decolorization, filtration, crystallization ~190–205 Purified luminal product

Data adapted from patent CN102311394B

Functionalization to 5-ethyl-1-(2-hydroxy-3-isobutoxypropyl)-5-phenyl-, Carbamate (Ester)

Introduction of Side Chain

The 1-position substitution with a 2-hydroxy-3-isobutoxypropyl group involves alkylation of the barbituric acid nitrogen with an appropriate haloalkyl alcohol derivative or via epoxide ring opening strategies.

Carbamate (Ester) Formation

The carbamate ester functionality is typically introduced by reacting the hydroxy group on the side chain with an isocyanate or by carbamoylation using phosgene equivalents or carbamoyl chlorides under controlled conditions.

Research Findings on Synthesis of Barbiturate Esters

A comprehensive study on barbiturate esters as intravenous anesthetics provides insights into the synthetic strategies and biological implications of such modifications:

  • Rationale: Incorporation of metabolically labile ester groups in barbiturates improves their pharmacokinetic profile by enabling rapid metabolism and elimination, reducing accumulation and side effects.
  • Synthetic Approach: Ester derivatives are synthesized by esterification of barbituric acid side chains, often involving protection/deprotection steps to achieve selectivity.
  • Biological Evaluation: Modified barbiturates exhibit faster onset and shorter duration of anesthesia, with reduced hangover effects compared to conventional barbiturates.

Summary Table of Preparation Steps

Step Number Description Reagents/Conditions Outcome
1 Synthesis of 5-ethyl-5-phenyl barbituric acid Sodium methylate in methanol, ethyl acetate, diethyl α-ethyl-α-phenylmalonate, urea; reflux, distillation Crude luminal obtained
2 Acidification and isolation Hydrochloric acid to pH 3–4, filtration Crude barbituric acid precipitate
3 Recrystallization and purification Aqueous ethanol, activated carbon, reflux Pure luminal product
4 Side chain alkylation Alkyl halide or epoxide derivatives, base 1-substituted barbituric acid
5 Carbamate ester formation Isocyanates or carbamoyl chlorides, controlled temperature Carbamate ester derivative

Analytical and Quality Control Considerations

  • Purity: Recrystallization and activated carbon treatment ensure removal of colored impurities.
  • Yield: Industrial processes report yields above 90% for the core barbituric acid synthesis.
  • Reaction Monitoring: Distillation temperature and pH control are critical for reaction completion and product isolation.
  • Waste Management: The described methods minimize waste generation, making them environmentally and economically favorable.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methylpropoxy groups.

    Reduction: Reduction reactions can occur at the carbonyl groups within the diazinane ring.

    Substitution: Nucleophilic substitution reactions can take place at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products may include substituted carbamates or ureas.

Scientific Research Applications

Chemistry

In chemistry, [1-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)-3-(2-methylpropoxy)propan-2-yl] carbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, this compound may be studied for its potential interactions with enzymes or receptors due to its carbamate group, which is known to inhibit certain enzymes.

Medicine

In medicine, carbamates are often explored for their potential as pharmaceuticals. This compound could be investigated for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.

Industry

In industry, carbamates are used as pesticides, herbicides, and fungicides

Mechanism of Action

The mechanism of action of [1-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)-3-(2-methylpropoxy)propan-2-yl] carbamate likely involves the inhibition of specific enzymes or interaction with molecular targets. The carbamate group can form a covalent bond with the active site of an enzyme, leading to its inhibition. This can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Observations :

  • The carbamate ester in the target compound distinguishes it from most barbiturates, which typically lack this group.
  • The hydroxy-isobutoxypropyl chain introduces a polar yet branched side chain, balancing solubility and membrane permeability .

Pharmacological Activities

Compound Pharmacological Profile Mechanism/Application Reference
Target Compound Not yet fully characterized Hypothesized: CNS modulation, antifibrotic
Phenobarbital Anticonvulsant, sedative GABA receptor potentiation
BA-5 (Y-shaped derivative) Anti-fibrotic, anti-inflammatory NF-κB pathway inhibition
4j/4m (DNA-binding agents) DNA minor groove binding Anticancer potential

Key Findings :

  • The target compound’s phenyl group may similarly enhance DNA affinity.

Metabolic Pathways

Compound Metabolic Fate Key Enzymes/Processes Reference
Target Compound Expected: Carbamate hydrolysis, oxidation Esterases, CYP450
5-Allyl-5-(β-hydroxypropyl) BA Isomerization to lactones Intramolecular cyclization
5-Ethyl-5-(p-fluorobenzoylpropyl) BA HPLC-detectable metabolites Glucuronidation, oxidation

Insights :

  • The carbamate group may slow degradation compared to esters, as seen in other carbamate drugs .
  • The hydroxypropyl chain in the target compound could undergo isomerization or oxidation, similar to 5-allyl derivatives .

Structure-Activity Relationships (SAR)

  • 5-Substituents : Bulky groups (e.g., phenyl) enhance DNA binding and lipophilicity .
  • N-Substituents : N,N-dimethylation improves DNA interaction compared to unsubstituted analogs .
  • Side Chains : Branched chains (e.g., isobutoxy) may improve metabolic stability and target selectivity .

Q & A

Q. What are the key synthetic pathways and intermediates for synthesizing this barbituric acid derivative?

The synthesis of this compound involves alkylation at the 5-position of the barbituric acid core and functionalization of the propyl chain. A common approach includes:

  • Step 1: Alkylation of barbituric acid with ethyl and phenyl groups at the 5-position using Grignard or organozinc reagents under anhydrous conditions .
  • Step 2: Introduction of the 2-hydroxy-3-isobutoxypropyl group via nucleophilic substitution or Mitsunobu reaction, ensuring regioselectivity .
  • Step 3: Carbamate ester formation through reaction with chloroformates or carbamoyl chlorides in the presence of a base (e.g., pyridine) . Key intermediates include 5-ethyl-5-phenylbarbituric acid and the hydroxypropyl precursor. Monitor reaction progress via TLC or HPLC to avoid side products like intramolecular cyclization .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent positions and carbamate linkage. Aromatic protons (δ 7.2–7.6 ppm) and carbamate carbonyl (δ 150–155 ppm) are diagnostic .
  • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) .
  • X-ray Crystallography: For resolving stereochemistry and crystal packing, particularly if unexpected isomerization occurs .
  • HPLC-PDA: Assess purity (>95%) and detect hydrolyzed byproducts (e.g., free carbamic acid) .

Advanced Research Questions

Q. How can researchers address unexpected intramolecular isomerization during synthesis?

Similar barbituric acid derivatives undergo isomerization due to nucleophilic attack at the carbonyl group, forming lactams or lactones . Mitigation strategies include:

  • Kinetic Control: Use low temperatures (0–5°C) and short reaction times to favor the desired product over thermodynamically stable isomers .
  • Protecting Groups: Temporarily block reactive hydroxyl or amine groups (e.g., silyl ethers) to prevent cyclization .
  • Computational Modeling: Pre-screen reaction pathways using density functional theory (DFT) to predict isomerization risks .

Q. What computational tools are effective for predicting pharmacological activity and binding mechanisms?

  • Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite can model interactions with GABAₐ receptors (a common barbiturate target). Focus on hydrogen bonding with α/β subunit residues .
  • Quantum Chemical Calculations: Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with sedative/hypnotic activity .
  • MD Simulations: Study stability in lipid bilayers to predict blood-brain barrier penetration .

Q. How do structural modifications (e.g., carbamate vs. thiocarbamate) impact metabolic stability?

  • In Vitro Studies: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Carbamates generally exhibit slower hydrolysis than esters due to reduced electrophilicity .
  • Isotope Labeling: Use ¹⁴C-labeled compounds to track metabolic pathways and identify major metabolites (e.g., hydroxylation at the isobutoxy group) .

Methodological Considerations

Q. What protocols ensure stability during storage and handling?

  • Storage: Lyophilize and store at –20°C under argon to prevent hydrolysis. Avoid aqueous buffers unless stabilized with antioxidants (e.g., BHT) .
  • Handling: Use anhydrous solvents (e.g., DMF, DMSO) for stock solutions. Monitor pH in biological assays (optimal range: 7.0–7.4) to prevent carbamate cleavage .

Q. How can researchers resolve contradictions in pharmacological data across studies?

  • Dose-Response Curves: Re-evaluate activity at varying concentrations (1 nM–100 µM) to identify non-linear effects .
  • Receptor Subtype Selectivity: Use transfected cell lines (e.g., HEK293 expressing GABAₐ α1β2γ2 vs. α5β3γ2) to isolate subtype-specific effects .

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